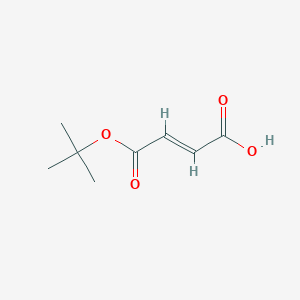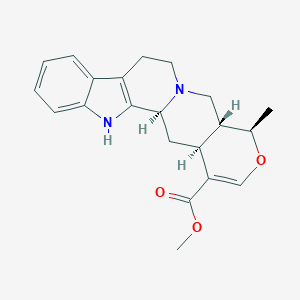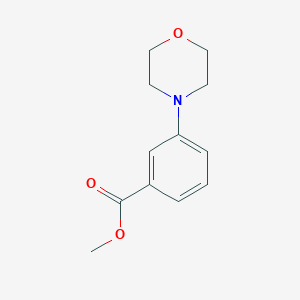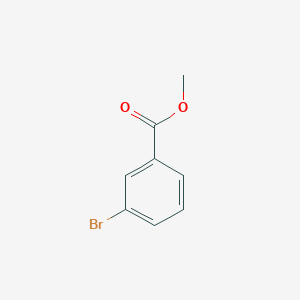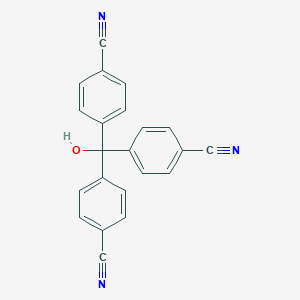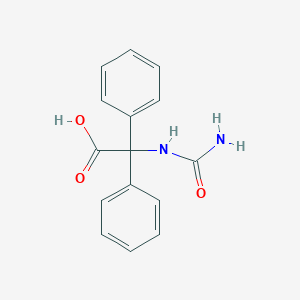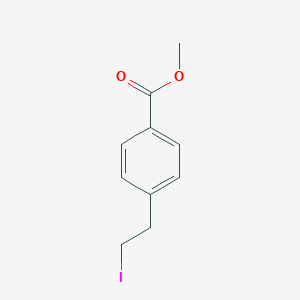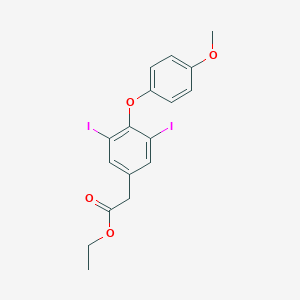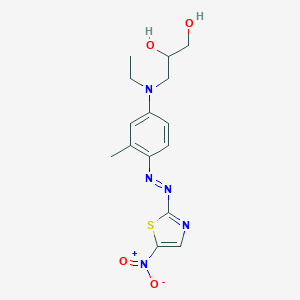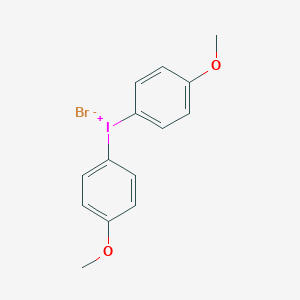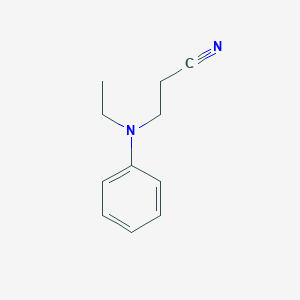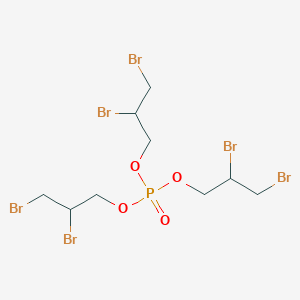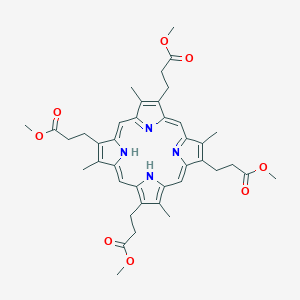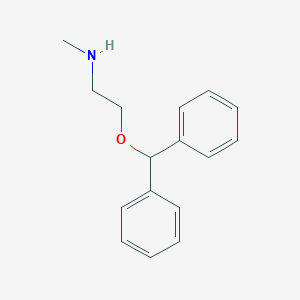
2-(Diphenylmethoxy)-N-methylethylamine
Descripción general
Descripción
2-(Diphenylmethoxy)-N-methylethylamine is a chemical compound known for its antihistaminic properties. It is commonly used in pharmaceutical formulations to treat allergies, motion sickness, and insomnia. The compound is characterized by its ability to block histamine receptors, thereby reducing allergic reactions and providing sedative effects .
Mecanismo De Acción
Target of Action
The primary target of 2-(Diphenylmethoxy)-N-methylethylamine, also known as Diphenhydramine, is the histamine H1 receptor . This receptor plays a crucial role in allergic reactions and is found on various cells in the body, including cells in the central nervous system .
Mode of Action
Diphenhydramine acts as an antagonist at the histamine H1 receptor . It competes with histamine for binding sites on the effector cells, thereby inhibiting the action of histamine . This results in the alleviation of symptoms associated with allergic reactions, such as itching, redness, and swelling .
Biochemical Pathways
The exact biochemical pathways affected by Diphenhydramine are complex and involve numerous interactionshistamine signaling pathway . By blocking the H1 receptor, Diphenhydramine inhibits the effects of histamine, a key mediator of allergic reactions .
Pharmacokinetics
Diphenhydramine is quickly absorbed after oral administration, with maximum activity occurring approximately one hour post-dose . It is widely distributed throughout the body, including the central nervous system . The drug is metabolized in the liver, and the metabolites, along with a small amount of unchanged drug, are excreted in the urine . The duration of activity following an average dose is from four to six hours .
Result of Action
The primary result of Diphenhydramine’s action is the reduction of symptoms associated with allergic reactions . These include itching, redness, and swelling . Additionally, due to its anticholinergic effects, it can cause drying and have sedative effects .
Action Environment
The action of Diphenhydramine can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and excretion . Furthermore, individual factors such as age, health status, and genetic factors can also influence the drug’s efficacy and stability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diphenylmethoxy)-N-methylethylamine typically involves the reaction of diphenylmethanol with N-methylethylamine in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to the final product under controlled conditions .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified using techniques such as distillation and crystallization to obtain the pure compound .
Análisis De Reacciones Químicas
Types of Reactions
2-(Diphenylmethoxy)-N-methylethylamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various amine derivatives and substituted compounds, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
2-(Diphenylmethoxy)-N-methylethylamine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its effects on histamine receptors and its potential use in treating allergic reactions.
Medicine: It is widely used in pharmaceutical formulations for its antihistaminic and sedative properties.
Industry: The compound is used in the production of various pharmaceutical products and as an intermediate in chemical manufacturing
Comparación Con Compuestos Similares
Similar Compounds
Diphenhydramine: Another antihistaminic compound with similar properties.
Dimenhydrinate: A combination of diphenhydramine and 8-chlorotheophylline, used to treat motion sickness.
Fexofenadine: A non-sedating antihistamine used to treat allergic reactions
Uniqueness
2-(Diphenylmethoxy)-N-methylethylamine is unique in its combination of antihistaminic and sedative properties. Unlike non-sedating antihistamines, it provides significant sedative effects, making it useful for treating insomnia and motion sickness in addition to allergic reactions .
Propiedades
IUPAC Name |
2-benzhydryloxy-N-methylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-17-12-13-18-16(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16-17H,12-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGSLYHYWLYGAOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCOC(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
53499-40-4 (hydrochloride) | |
| Record name | Monodesmethyldiphenhydramine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017471102 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50169893 | |
| Record name | Desmethyldiphenhydramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50169893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17471-10-2 | |
| Record name | N-Desmethyldiphenhydramine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17471-10-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Monodesmethyldiphenhydramine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017471102 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Desmethyldiphenhydramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50169893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NORDIPHENHYDRAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5SFV0923XI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of finding 2-(Diphenylmethoxy)-N-methylethylamine in dimenhydrinate?
A: The presence of this compound as an impurity in dimenhydrinate was found to affect the drug's solubility and rate of solubility. [] This highlights the importance of identifying and controlling impurities in pharmaceutical manufacturing, as they can impact drug quality and efficacy.
Q2: How does the presence of this compound impact the assessment of dimenhydrinate according to official drug monographs?
A: Drug monographs outline specific tests and specifications for pharmaceutical substances. The presence of this compound in dimenhydrinate led to inconsistencies when evaluated against the official monograph's solubility tests. [] This emphasizes the need for rigorous quality control measures to ensure drug purity and adherence to established standards.
Q3: Beyond its presence as an impurity, has any research been conducted on the potential biological effects of this compound?
A: While the provided research focuses on identifying and characterizing this compound as an impurity, it does not delve into its specific biological effects. [] Further research would be necessary to understand its potential pharmacological or toxicological properties.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


